Home > Products > Screening Compounds P86607 > Daclatasvir Impurity B
Daclatasvir Impurity B -

Daclatasvir Impurity B

Catalog Number: EVT-12063065
CAS Number:
Molecular Formula: C35H41N7O4
Molecular Weight: 623.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Daclatasvir Impurity B is a significant impurity associated with the antiviral compound daclatasvir, which is primarily used in the treatment of chronic hepatitis C infections. Daclatasvir itself is a direct-acting antiviral agent that inhibits the non-structural protein 5A of the hepatitis C virus, thereby disrupting its replication. The presence of impurities like Daclatasvir Impurity B can affect the efficacy and safety of pharmaceutical formulations, making its analysis and control crucial in drug development and manufacturing.

Source

Daclatasvir was developed by Bristol-Myers Squibb and is marketed under the trade name Daklinza. It is synthesized through complex chemical processes that can yield various impurities, including Daclatasvir Impurity B, which is characterized by its specific molecular structure and properties. The impurity's identification and quantification are essential for ensuring compliance with pharmaceutical standards.

Classification

Daclatasvir Impurity B falls under the category of pharmaceutical impurities. It is classified based on its molecular structure and chemical behavior, which can influence its interactions with biological systems. Understanding these classifications aids in regulatory compliance and quality assurance in drug manufacturing.

Synthesis Analysis

Methods

The synthesis of Daclatasvir involves several steps, typically starting from 4,4-diacetylbiphenyl as a precursor. The general synthetic route includes:

  1. Bromination Reaction: This initial step introduces bromine into the molecular structure.
  2. Substitution Reaction: The brominated intermediate undergoes substitution to form another intermediate.
  3. Cyclization Reaction: This step involves forming a cyclic structure from the linear intermediates.
  4. Final Steps: These include deprotection and condensation reactions to yield daclatasvir.

The synthesis process has been optimized to improve yields and reduce toxic by-products, focusing on environmentally friendly methods that minimize hazardous waste generation .

Technical Details

The synthesis typically employs techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of intermediates and final products. The use of less toxic reagents and solvents has become a focus in recent developments to enhance sustainability in pharmaceutical manufacturing .

Molecular Structure Analysis

Structure

Daclatasvir Impurity B has a distinct molecular structure that can be represented as follows:

  • Molecular Formula: C40H50N8O6
  • Molecular Weight: 738.88 g/mol
  • CAS Number: 1009119-64-5

The structural features include multiple functional groups that contribute to its biological activity and stability .

Data

The structural data can be analyzed using various spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which help confirm the identity and purity of the compound.

Chemical Reactions Analysis

Reactions

Daclatasvir Impurity B may participate in several chemical reactions typical for pharmaceuticals, including:

  1. Hydrolysis: This reaction can lead to degradation products under certain conditions.
  2. Oxidation: Exposure to oxidizing agents may alter its structure, affecting potency.
  3. Reduction: This reaction can also modify functional groups within the molecule.

Technical Details

Understanding these reactions is vital for formulating stable drug products and predicting shelf-life under various storage conditions .

Mechanism of Action

Process

Daclatasvir functions primarily as an inhibitor of the hepatitis C virus's non-structural protein 5A. By binding to this protein, it disrupts viral replication processes, thereby reducing viral load in infected individuals.

Data

Clinical studies have demonstrated that daclatasvir effectively lowers serum hepatitis C virus RNA levels when used in combination with other antiviral agents, showcasing its role in comprehensive hepatitis C treatment regimens .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Greater than 155 °C (decomposes)
  • Boiling Point: Approximately 1071 °C (predicted)
  • Density: 1.249 g/cm³
  • Color: Ranges from white to dark yellow
  • Solubility: Slightly soluble in aqueous acid; sparingly soluble in chloroform and dimethyl sulfoxide .

Chemical Properties

  • pKa Value: Approximately 10.92 (predicted), indicating its acidic nature.
  • Storage Conditions: Recommended to be stored in a refrigerator to maintain stability.

These properties are critical for formulating effective dosage forms and ensuring patient safety during treatment.

Applications

Daclatasvir Impurity B primarily serves as a reference standard for quality control in pharmaceutical manufacturing. Its analysis plays a crucial role in:

  • Ensuring compliance with regulatory standards set by health authorities.
  • Supporting research on drug stability and formulation development.
  • Understanding impurity profiles for better therapeutic outcomes.

Properties

Product Name

Daclatasvir Impurity B

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C35H41N7O4

Molecular Weight

623.7 g/mol

InChI

InChI=1S/C35H41N7O4/c1-21(2)31(40-35(45)46-4)34(44)42-18-6-8-30(42)33-37-20-28(39-33)26-15-11-24(12-16-26)23-9-13-25(14-10-23)27-19-36-32(38-27)29-7-5-17-41(29)22(3)43/h9-16,19-21,29-31H,5-8,17-18H2,1-4H3,(H,36,38)(H,37,39)(H,40,45)/t29-,30-,31-/m0/s1

InChI Key

JYVHPJBIMHHKQX-CHQNGUEUSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C)NC(=O)OC

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)C)NC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.